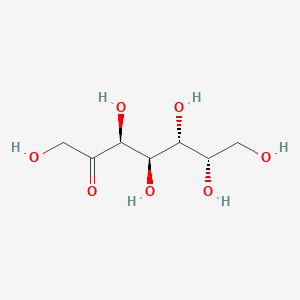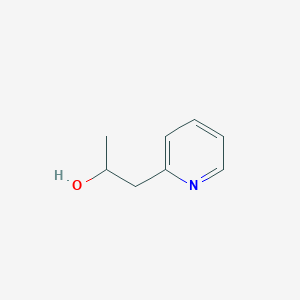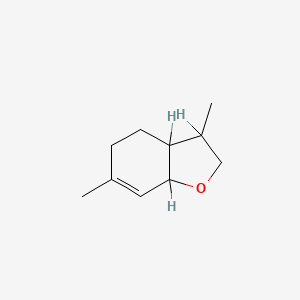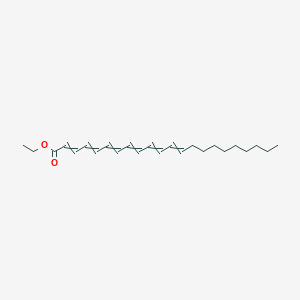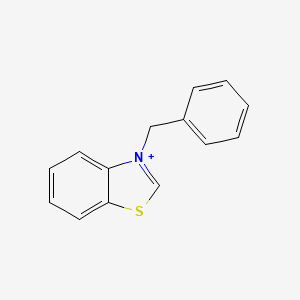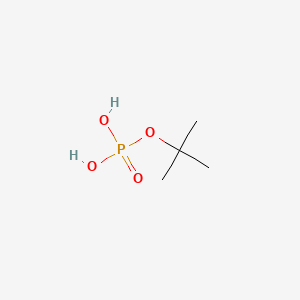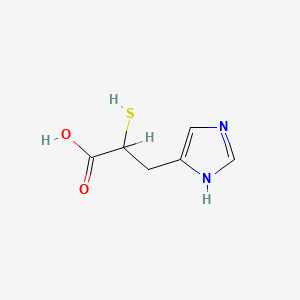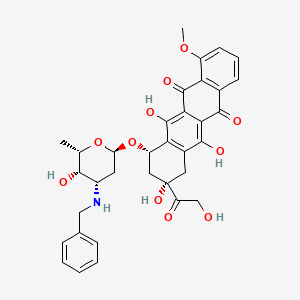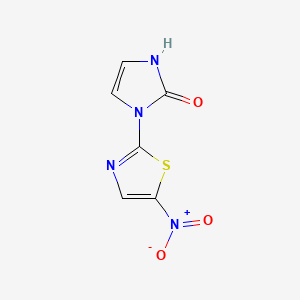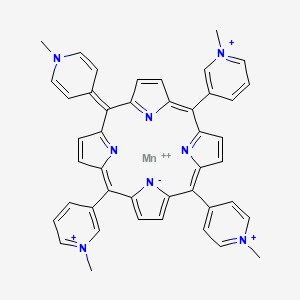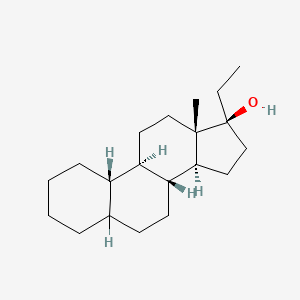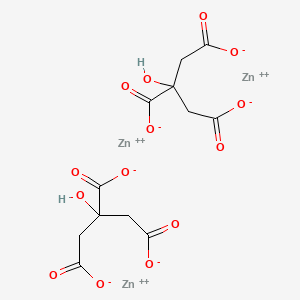
クエン酸亜鉛
概要
説明
Zinc citrate is a zinc salt of citric acid. It is commonly used as a dietary supplement to address zinc deficiency and as a source of zinc, which is an essential trace element. Zinc plays a crucial role in various biological processes, including immune function, protein synthesis, DNA synthesis, wound healing, and cell division . Zinc citrate is known for its effective absorption following oral administration .
科学的研究の応用
クエン酸亜鉛は、以下を含む幅広い科学研究の用途があります。
作用機序
クエン酸亜鉛は、いくつかのメカニズムを通じてその効果を発揮します。
触媒作用: 亜鉛は、さまざまな生化学反応を促進する、多数の酵素の補酵素として作用します.
構造的役割: 亜鉛は、特定の部位に結合することにより、タンパク質と細胞膜の構造を安定化させます.
調節的役割: 亜鉛は、遺伝子発現と細胞シグナル伝達経路を調節します.
6. 類似の化合物との比較
クエン酸亜鉛は、その生物学的利用能と吸収率に基づいて、他の亜鉛化合物と比較されます。
グルコン酸亜鉛: グルコン酸亜鉛は、市販のサプリメントに一般的に含まれ、吸収率は良好です。
ピコリン酸亜鉛: ピコリン酸亜鉛は、ピコリン酸とのキレート化により、消化器系による効率的な吸収が促進され、吸収率が高いです.
類似の化合物:
- グルコン酸亜鉛
- ピコリン酸亜鉛
- 硫酸亜鉛
クエン酸亜鉛は、その有効な吸収、心地よい味、およびさまざまな分野における幅広い用途で際立っています。
生化学分析
Biochemical Properties
Zinc citrate acts as a cofactor for over 300 enzymes involved in various biochemical reactions, including protein synthesis, lipid metabolism, and DNA synthesis . It interacts with enzymes such as DNA polymerase and RNA polymerase, which are vital for the synthesis and repair of DNA . Zinc citrate also influences the activity of zinc finger proteins, which bind to DNA and regulate gene expression . These interactions underscore the integral role of zinc citrate in cellular function and health.
Cellular Effects
Zinc citrate has profound effects on various types of cells and cellular processes. It supports the immune system by enhancing the function of immune cells and aiding in lipid metabolism . Zinc citrate influences cell signaling pathways, gene expression, and cellular metabolism by acting as a cofactor for enzymes involved in these processes . It also plays a role in promoting cell growth, differentiation, and apoptosis, further highlighting its importance in maintaining cellular health .
Molecular Mechanism
At the molecular level, zinc citrate exerts its effects through several mechanisms. It binds to enzymes and proteins, facilitating their catalytic activity . Zinc citrate also influences gene expression by interacting with zinc finger proteins that bind to DNA and regulate the transcription of genes involved in cell growth and differentiation . Additionally, zinc citrate plays a role in enzyme inhibition or activation, further modulating cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of zinc citrate can change over time. Zinc citrate is known for its stability and effective absorption following oral administration . Factors such as dietary composition and the presence of zinc transporters in the intestine can influence its bioavailability . Long-term studies have shown that zinc citrate supplementation can mitigate the effects of dietary zinc deficiency and support essential metabolic processes .
Dosage Effects in Animal Models
The effects of zinc citrate vary with different dosages in animal models. Studies have shown that zinc citrate is effective in improving zinc status and supporting cellular metabolism at appropriate dosages . High doses of zinc citrate can lead to toxic effects, including reduced serum concentration and potential adverse effects on cellular function . It is crucial to determine the optimal dosage to avoid toxicity while reaping the benefits of zinc citrate supplementation.
Metabolic Pathways
Zinc citrate is involved in several metabolic pathways, including those responsible for protein synthesis, lipid metabolism, and DNA replication . It acts as a cofactor for enzymes involved in these pathways, ensuring their proper function . Zinc citrate also influences metabolic flux and metabolite levels, further highlighting its role in maintaining metabolic homeostasis .
Transport and Distribution
Zinc citrate is transported and distributed within cells and tissues through zinc transporters . These transporters regulate zinc levels by controlling zinc influx and efflux between extracellular and intracellular compartments . Zinc citrate’s high bioavailability ensures efficient absorption and distribution, supporting the body’s zinc reserves and ensuring the proper function of zinc-dependent enzymes and proteins .
Subcellular Localization
The subcellular localization of zinc citrate is regulated by zinc transporters that direct it to specific compartments or organelles . Zinc citrate interacts with zinc-binding proteins and transporters, ensuring its proper distribution within the cell . This localization is crucial for its activity and function, as it allows zinc citrate to participate in various cellular processes and maintain cellular homeostasis .
準備方法
合成経路と反応条件: クエン酸亜鉛は、酸化亜鉛または炭酸亜鉛とクエン酸との反応によって合成することができます。反応は通常、水をクエン酸に溶解し、次に溶液に酸化亜鉛または炭酸亜鉛を加えることから始まります。混合物は撹拌され、加熱されて反応が促進され、その結果クエン酸亜鉛が形成されます。反応は以下の式で表すことができます。
3ZnO + 2C6H8O7→Zn3(C6H5O7)2+3H2O
工業生産方法: 工業的には、クエン酸亜鉛は、特定の割合でクエン酸、酸化亜鉛、水を混合することによって製造されます。混合物は反応釜に入れ、40〜60°Cの温度で60〜70分間維持されます。 反応後、混合物は結晶化、ろ過、乾燥、包装される前に30〜40分間熟成させます {_svg_3}.
化学反応の分析
反応の種類: クエン酸亜鉛は、以下を含むさまざまな化学反応を起こします。
錯体形成: クエン酸亜鉛は、マンガン、コバルト、ニッケルなどの他の金属イオンと錯体を形成することができます.
浸出: クエン酸亜鉛は、スミスソナイトなどの鉱石から亜鉛をクエン酸アンモニウム溶液で浸出するプロセスで使用することができます.
一般的な試薬と条件:
主要な生成物:
類似化合物との比較
- Zinc gluconate
- Zinc picolinate
- Zinc sulfate
Zinc citrate stands out for its effective absorption, pleasant taste, and wide range of applications in various fields.
特性
CAS番号 |
546-46-3 |
|---|---|
分子式 |
C6H8O7Zn |
分子量 |
257.5 g/mol |
IUPAC名 |
2-hydroxypropane-1,2,3-tricarboxylic acid;zinc |
InChI |
InChI=1S/C6H8O7.Zn/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12); |
InChIキー |
RUWKZSPFMDVLRC-UHFFFAOYSA-N |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Zn+2].[Zn+2].[Zn+2] |
正規SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Zn] |
Key on ui other cas no. |
546-46-3 |
ピクトグラム |
Irritant; Environmental Hazard |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is zinc citrate considered a good source of zinc?
A1: Zinc citrate demonstrates comparable bioavailability to zinc gluconate in healthy adults when administered as a supplement without food. This suggests its potential as an alternative for addressing zinc deficiency.
Q2: How does zinc citrate compare to zinc oxide in terms of absorption?
A2: Research indicates that zinc absorption from zinc citrate is significantly higher than from zinc oxide when provided as a supplement without food. Some individuals exhibit minimal absorption from zinc oxide.
Q3: Can zinc citrate influence the absorption of other minerals?
A3: Studies on rabbits revealed that administering zinc citrate alongside water for 36 days influenced the concentration of various minerals in their tissues. Notably, increased doses of zinc citrate (0.50 and 0.75 mg Zn/kg body weight) correlated with increased concentrations of zinc, cobalt, iron, and copper, particularly in blood and liver tissues.
Q4: What are the applications of zinc citrate in oral care products?
A4: Zinc citrate is incorporated into dentifrices and mouthwashes due to its antimicrobial properties and its ability to inhibit bacterial growth and metabolism.
Q5: How effective is zinc citrate in controlling dental plaque?
A5: Studies show that a dentifrice containing zinc citrate resulted in a 13.7% reduction in mean calculus scores compared to a control dentifrice over three months.
Q6: Can zinc citrate be combined with other agents for enhanced antiplaque effects?
A6: Combining zinc citrate with triclosan in a dentifrice demonstrated a synergistic effect, leading to enhanced inhibition of overnight plaque regrowth compared to using either agent alone. This suggests a complementary action against existing plaque and new plaque formation.
Q7: Are there long-term effects of using zinc citrate-containing dentifrices on oral flora?
A7: Research suggests that prolonged use of a zinc citrate/triclosan dentifrice does not significantly alter the ecology of supragingival plaque or lead to the selection of triclosan-resistant bacteria.
Q8: How does zinc citrate impact carbohydrate metabolism in diabetic rats?
A8: In streptozotocin-induced diabetic rats, zinc citrate supplementation at doses of 20 and 50 mg Zn/kg body weight demonstrated a normalizing effect on carbohydrate metabolism markers. These markers included blood glucose, glycosylated hemoglobin, lactate, pyruvate, and the activities of lactate dehydrogenase and glucose-6-phosphate dehydrogenase in erythrocytes and liver tissue.
Q9: Can zinc citrate combined with chromium citrate improve antioxidant defense in diabetic rats?
A9: The addition of chromium and zinc citrates to the diet of diabetic rats resulted in a decrease in lipid hydroperoxides content and an increase in antioxidant enzyme activity compared to diabetic rats not receiving the supplements. This suggests a potential role in mitigating oxidative stress associated with diabetes.
Q10: Can zinc citrate be used as a precursor for nanomaterials?
A10: Zinc citrate serves as a valuable precursor for synthesizing various zinc oxide (ZnO) nanostructures. By controlling factors like concentration and the presence of additives such as trisodium citrate, researchers can manipulate the morphology of the resulting ZnO structures. These structures include sub-micron and micro-sized particles with diverse shapes like twin-cones, flowers, and hexagonal plates.
Q11: How does the thermal decomposition of zinc citrate proceed?
A11: Thermal decomposition of zinc citrate occurs in three stages within the temperature range of 50-420°C. This process yields nanocrystalline ZnO, with an average grain size of 23 nm, as confirmed through techniques like thermogravimetric analysis, differential scanning calorimetry, and X-ray diffraction analysis.
Q12: Can zinc citrate be used for drug delivery applications?
A12: Zinc citrate can be encapsulated within whey protein nanoparticles for controlled release. This approach exhibits high encapsulation efficiency and sustained release of zinc citrate in acidic environments, suggesting its potential in food and pharmaceutical applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
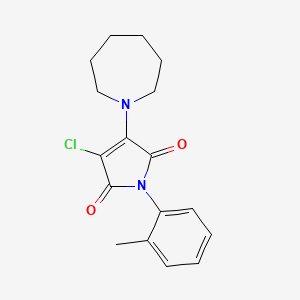
![1-(3-Pyridinylmethyl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B1201974.png)
